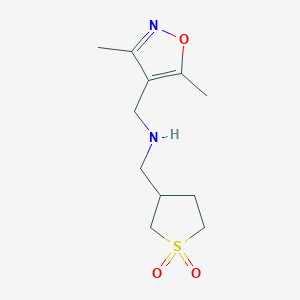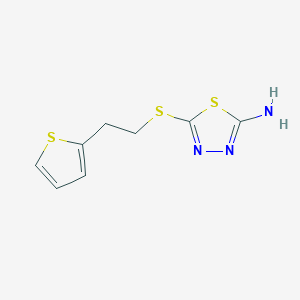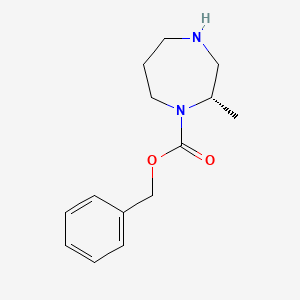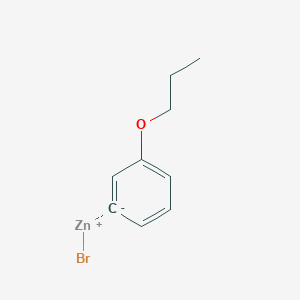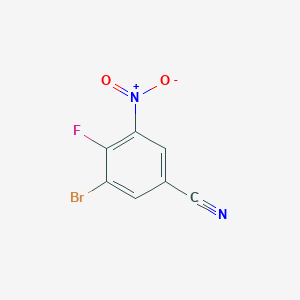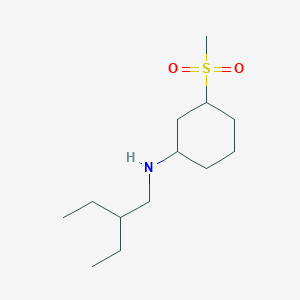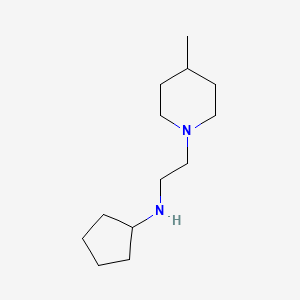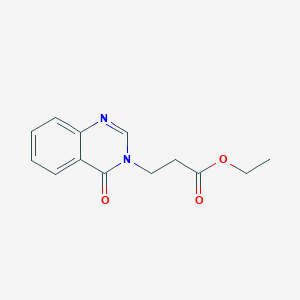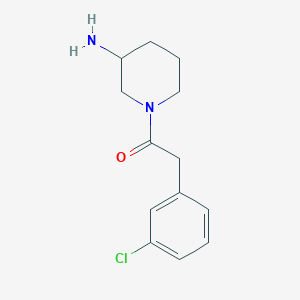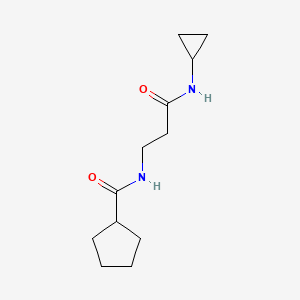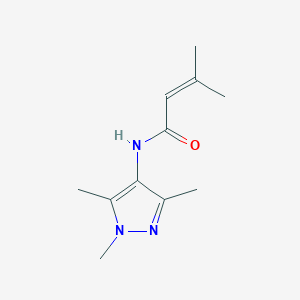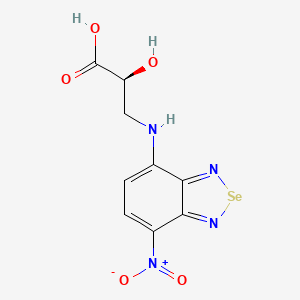
SCOTfluor lactic acid probe 510
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCOTfluor lactic acid probe 510 is a red fluorescent probe used for imaging lactic acid metabolism in vivo. It is particularly suitable for applications such as flow cytometry and super-resolution microscopy. The compound has excitation and emission maxima at 485 nm and 605 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SCOTfluor lactic acid probe 510 is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the lactic acid structure. The chemical name of the compound is (2S)-2-Hydroxy-3-[(7-nitro-2,1,3-benzoselenadiazol-4-yl)amino]propanoic acid . The synthesis typically involves the reaction of lactic acid with 7-nitro-2,1,3-benzoselenadiazole under specific conditions to form the desired fluorescent probe.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
SCOTfluor lactic acid probe 510 primarily undergoes substitution reactions, where the fluorescent moiety is introduced into the lactic acid structure. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as lactic acid and 7-nitro-2,1,3-benzoselenadiazole. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent probe itself, which is used for imaging lactic acid metabolism in various biological systems .
Applications De Recherche Scientifique
SCOTfluor lactic acid probe 510 has a wide range of scientific research applications, including:
Mécanisme D'action
SCOTfluor lactic acid probe 510 exerts its effects by binding to lactic acid molecules and emitting fluorescence upon excitation. The fluorescent signal can be detected and quantified using techniques such as flow cytometry and microscopy. The molecular targets of the probe are the lactic acid molecules, and the pathways involved include the metabolic pathways of lactic acid in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
SCOTfluor 510, fluoro: A precursor that, upon reaction with amine groups, can be used for the synthesis of various fluorescent probes, including those for lactic acid.
Uniqueness
This compound is unique due to its specific excitation and emission maxima, making it particularly suitable for imaging lactic acid metabolism in vivo. Its ability to be used in flow cytometry and super-resolution microscopy further enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C9H8N4O5Se |
|---|---|
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1 |
Clé InChI |
HQRYGRFCRSBEJR-LURJTMIESA-N |
SMILES isomérique |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O |
SMILES canonique |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
